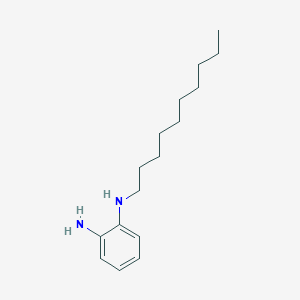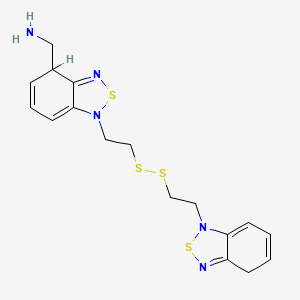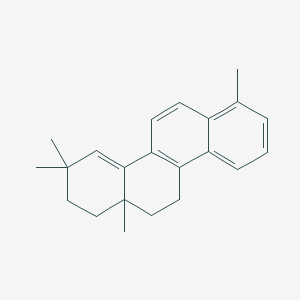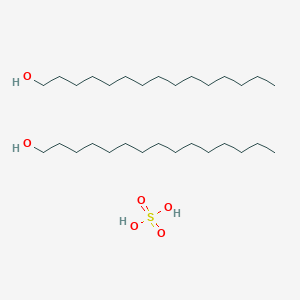
Pentadecan-1-ol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecan-1-ol, also known as 1-pentadecanol or pentadecyl alcohol, is a long-chain fatty alcohol with the chemical formula C15H32O. At room temperature, it appears as a white, flaky solid. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can undergo various chemical reactions to form different products, such as esters and sulfates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadecan-1-ol can be synthesized through the reduction of pentadecanoic acid or its derivatives. One common method involves the reduction of pentadecanoic acid ethyl ester using lithium aluminum hydride (LiAlH4) as a reducing agent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO2) to sulfur trioxide (SO3), followed by the absorption of SO3 in water to form sulfuric acid .
Industrial Production Methods
In industrial settings, pentadecan-1-ol is often derived from natural sources such as myrrh and frankincense essential oils. It can also be produced via the hydrogenation of fatty acids or fatty acid methyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Pentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanoic acid.
Reduction: It can be reduced to form pentadecane.
Substitution: It can react with halogens to form halogenated derivatives.
Sulfuric acid acts as a catalyst in many reactions, including the esterification of pentadecan-1-ol to form esters. For example, the reaction of pentadecan-1-ol with acetic acid in the presence of sulfuric acid produces pentadecyl acetate .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecane.
Substitution: Halogenated pentadecanes.
Aplicaciones Científicas De Investigación
Pentadecan-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants and lubricants.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Investigated for their potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of cosmetics, detergents, and plasticizers.
Mecanismo De Acción
The mechanism of action of pentadecan-1-ol involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in cell signaling and function .
Sulfuric acid acts as a strong acid and dehydrating agent, facilitating various chemical reactions by donating protons (H+) and removing water molecules. It can also act as an oxidizing agent under certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Nonanol: A shorter-chain fatty alcohol with similar properties but lower boiling and melting points.
1-Undecanol: Another long-chain fatty alcohol with similar uses in surfactant and lubricant synthesis.
1-Tridecanol: Similar in structure and applications but with a shorter carbon chain.
Uniqueness
Pentadecan-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points compared to shorter-chain alcohols. This makes it particularly useful in applications requiring higher thermal stability .
Propiedades
Número CAS |
66186-20-7 |
|---|---|
Fórmula molecular |
C30H66O6S |
Peso molecular |
554.9 g/mol |
Nombre IUPAC |
pentadecan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C15H32O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h2*16H,2-15H2,1H3;(H2,1,2,3,4) |
Clave InChI |
LBHMACPCMMBTLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


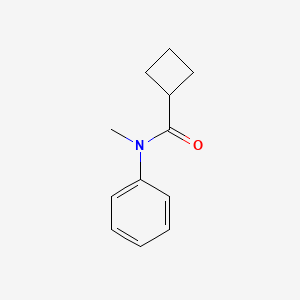

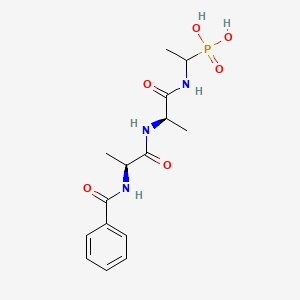

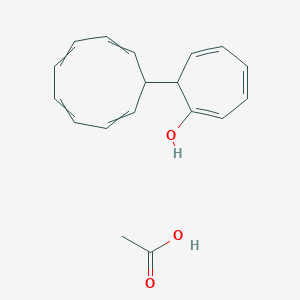

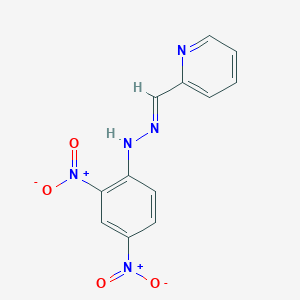
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
